Salfuride
Description
Nifursol as a Nitrofuran Antibacterial Agent
Nifursol is classified as a nitrofuran antibiotic. r-biopharm.combiosynth.comthermofisher.comglpbio.com Nitrofurans are known for their broad-spectrum antibacterial activity and effectiveness against certain protozoa. scielo.brages.atnih.govresearchgate.net Specifically, Nifursol has been noted for its action in inhibiting the growth of Histomonas meleagridis, a flagellated protozoan, and was used for preventing histomoniasis (blackhead disease) in poultry, particularly turkeys. biosynth.comglpbio.comherts.ac.ukbio-connect.nlbioscience.co.ukbiosschina.com It has also been used to treat bacterial infections in poultry and has seen historical use in pigs and other animals. thermofisher.com The antibacterial effect of nitrofurans is attributed to their ability to inhibit glucose metabolism and ribosomal function in target organisms. semanticscholar.org
Historical Trajectories of Nifursol Application and Regulatory Prohibition
Nifursol was introduced in the 1960s and was used as a feed additive for prophylactic and therapeutic treatment in intensive animal production, including poultry. scielo.brherts.ac.ukcabidigitallibrary.org However, concerns regarding the potential health risks to humans from residues in food products led to regulatory actions. Nitrofurans, including Nifursol, were suspected of producing carcinogenic and mutagenic effects. semanticscholar.orgnih.govresearchgate.netrsc.org
In response to these concerns, the use of nitrofurans in food-producing animals was prohibited in the European Union, starting in the mid-1990s with other nitrofurans and extended to Nifursol in 2002. scielo.brages.atnih.govresearchgate.netcabidigitallibrary.orgeuropa.euresearchgate.netresearchgate.net This prohibition was rapidly adopted by numerous other countries globally. scielo.br The regulatory ban means that Nifursol is listed as a "prohibited substance" for which a maximum residue limit (MRL) cannot be established in the EU. ages.atnih.govresearchgate.net Instead, a reference point for action (RPA) has been set for nitrofuran metabolites in food products. ages.atr-biopharm.comnih.goveurofins.de
Overview of Contemporary Academic Research Perspectives on Nifursol
Contemporary academic research on Nifursol primarily focuses on the detection and analysis of its residues and metabolites in animal products and environmental samples, rather than its therapeutic applications. Since parent nitrofuran compounds are rapidly metabolized in animals, forming stable protein-bound metabolites that can persist in tissues for extended periods, the detection of these metabolites is crucial for monitoring illegal use. ages.atnih.govresearchgate.netcabidigitallibrary.orgresearchgate.netresearchgate.netanses.fr
The primary metabolite of Nifursol that serves as a marker for its use is 3,5-dinitrosalicylic acid hydrazide (DNSH). ages.atr-biopharm.comresearchgate.netbio-connect.nlbioscience.co.ukbiosschina.comresearchgate.netcenmed.com Research efforts are directed towards developing and validating sensitive and reliable analytical methods for detecting DNSH in various matrices, such as meat, liver, gizzard, eggs, and seafood. scielo.brr-biopharm.comnih.govcabidigitallibrary.orgresearchgate.netresearchgate.netresearchgate.netnih.govacs.orgnih.gov Techniques commonly employed include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). scielo.brr-biopharm.comnih.govcabidigitallibrary.orgresearchgate.netresearchgate.netnih.govacs.orgnih.gov These methods often involve hydrolysis of tissue samples to release the protein-bound metabolites, followed by derivatization with reagents like 2-nitrobenzaldehyde (B1664092) (2-NBA) to enhance detectability. scielo.brnih.govresearchgate.netresearchgate.netnih.govnih.gov
Studies have investigated the accumulation and depletion of Nifursol and its metabolite DNSH in poultry tissues and eggs following administration. researchgate.netcabidigitallibrary.orgresearchgate.netacs.orgresearchgate.net Research findings indicate that while the parent compound depletes relatively quickly, the metabolite DNSH can persist. researchgate.netbio-connect.nlbioscience.co.ukbiosschina.comcabidigitallibrary.orgresearchgate.net For example, studies in broilers have shown that DNSH can be detected in muscle, liver, and gizzard after treatment. researchgate.netacs.orgresearchgate.net Research also explores the distribution of these residues in different tissues, with some findings suggesting that gizzard might retain higher concentrations of nitrofuran compounds and metabolites compared to muscle and liver. semanticscholar.orgacs.org
The development of analytical methods is crucial for official control and monitoring programs aimed at ensuring food safety and compliance with regulations prohibiting nitrofuran use in food-producing animals. ages.atr-biopharm.comnih.govresearchgate.neteurofins.de Research continues to refine these methods to achieve lower limits of detection and improve efficiency. scielo.brnih.govresearchgate.netnih.gov
Here is a summary of some research findings on DNSH detection:
| Matrix | Method | Detection Capability (CCβ) | Reference Point for Action (RPA) | Source |
| Meat and seafood | ELISA (RIDASCREEN DNSH) | 0.25 µg/kg | 0.5 µg/kg | r-biopharm.com |
| Meat and seafood | DNSH ELISA validated to Reg 2021/808 | 0.25 µg/kg | 0.5 µg/kg | researchgate.net |
| Animal tissues and eggs | UHPLC-MS/MS validated to Reg 2021/808 | 0.27 to 0.35 µg/kg (CCα) | 0.5 µg/kg | nih.gov |
| Animal origin food | LC-MS/MS | 0.5 µg/kg (LOQ) | Not specified in snippet | researchgate.net |
| Foodstuffs of animal origin | LC-MS/MS with liquid-liquid extraction | 0.5 µg/kg (LOQ) | Not specified in snippet | nih.gov |
| Poultry eggs | LC-MS/MS | 0.9 µg/kg (CCβ for DNSAH) | 1 µg/kg (MRPL for metabolites) | cabidigitallibrary.org |
Note: CCα is the decision limit for confirmation, and CCβ is the detection capability.
Research also touches upon the metabolism of Nifursol, noting its rapid conversion to DNSH and the strong binding of this metabolite to tissue proteins. ages.atglpbio.comnih.govresearchgate.netresearchgate.netanses.fr Breaking these protein bonds through hydrolysis is a necessary step in analytical procedures to release the free metabolites for determination. scielo.brnih.govresearchgate.netnih.govnih.gov
Structure
3D Structure
Properties
CAS No. |
16915-70-1 |
|---|---|
Molecular Formula |
C12H7N5O9 |
Molecular Weight |
365.21 g/mol |
IUPAC Name |
2-hydroxy-3,5-dinitro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5- |
InChI Key |
XXUXXCZCUGIGPP-ACAGNQJTSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Appearance |
Solid powder |
melting_point |
227 - 229 °C |
Other CAS No. |
16915-70-1 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,5-dinitrosalicylic acid-(5-nitrofurfurylidene)hydrazide nifursol |
Origin of Product |
United States |
Pharmacodynamics and Pharmacokinetics of Nifursol
Molecular Mechanisms of Nifursol Action
The molecular mechanisms by which nifursol exerts its effects primarily involve interference with essential biological processes, particularly in susceptible microorganisms.
Inhibition of Protozoal Growth (e.g., Histomonas meleagridis)
Nifursol is known to inhibit the growth of Histomonas meleagridis, a flagellated protozoan responsible for histomoniasis (blackhead) in turkeys. glpbio.comncats.iomedchemexpress.comnih.gov While it inhibits the growth of this parasite, in vitro studies suggest that nifursol is not directly lethal to H. meleagridis. ncats.ionih.gov This indicates a mechanism that impairs proliferation rather than causing immediate cell death.
Reductive Metabolism and Formation of Reactive Intermediates
Like other nitrofurans, the mechanism of action of nifursol involves reductive biotransformation. anses.frnih.govmdpi.com The 5-nitrofuran ring undergoes biological reduction, which is considered the most quantitatively important metabolic reaction. anses.fr This process can occur via one- or two-electron mechanisms. nih.gov
Sequential two-electron reduction of the nitro group leads to the formation of nitroso and hydroxylamine (B1172632) intermediates, eventually yielding amines. nih.gov Alternatively, a one-electron reduction produces an unstable nitro radical anion. nih.gov These reactive intermediates are capable of covalently binding to cellular macromolecules, including proteins and DNA. anses.frnih.govdrugbank.comresearchgate.netpatsnap.com This binding is thought to be central to the antimicrobial and antiparasitic effects of nitrofurans. researchgate.netpatsnap.com Under aerobic conditions, the nitro radical anion can be reoxidized, forming a superoxide (B77818) anion in a "futile cycle" that can contribute to toxicity. nih.gov
Proposed Cellular and Enzymatic Targets
The reactive intermediates generated from the reductive metabolism of nitrofurans, including nifursol, are believed to target various cellular components. These targets can include bacterial enzymes, particularly those involved in glucose and pyruvate (B1213749) metabolism. drugbank.compatsnap.com Interference with these enzymatic systems disrupts essential metabolic pathways, impairing the organism's ability to generate energy and synthesize vital biomolecules. patsnap.com
Furthermore, these reactive species can cause damage to DNA, leading to strand breakage and the formation of DNA adducts. researchgate.netpatsnap.com Such DNA lesions can interfere with replication and transcription, ultimately contributing to cell death. patsnap.com While specific enzymatic targets for nifursol in protozoa like H. meleagridis are not explicitly detailed in the search results, the general mechanism involving reductive activation and subsequent binding to macromolecules suggests that essential enzymes and genetic material are likely targets, analogous to the mechanisms observed for other nitrofurans against bacteria. drugbank.compatsnap.com
Nifursol Metabolism and Metabolite Dynamics in Biological Systems
Following administration, nifursol undergoes rapid metabolism in biological systems, leading to the formation of various metabolites. researchgate.netcabidigitallibrary.org
In Vivo Biotransformation Pathways of Nifursol
In animals, nitrofurans are rapidly metabolized after oral administration. researchgate.netcabidigitallibrary.org The primary biotransformation pathway for nitrofurans involves the reduction of the 5-nitrofuran ring. anses.frresearchgate.net This reductive metabolism can lead to unstable reactive intermediates with an open nitrofuran ring. researchgate.net
For nifursol, the acid-hydrolysable side-chain is 3,5-dinitrosalicylic acid hydrazide (DNSAH), also referred to as DNSH. anses.frresearchgate.netacs.orgnih.govrsc.org This side-chain is a key metabolite used as a marker residue for nifursol exposure. anses.frresearchgate.netacs.orgnih.govrsc.org A depletion study in turkeys identified 5-nitro-2-furoic acid as another metabolite, which had also been observed in turkey and rat urine. europa.eu
Formation and Characterization of Protein-Bound Residues
A significant aspect of nifursol metabolism is the formation of protein-bound residues. glpbio.comanses.frresearchgate.netresearchgate.netresearchgate.netrsc.org Following rapid metabolism, the parent drug is quickly depleted, but persistent metabolites bind to tissue proteins. researchgate.netcabidigitallibrary.org These tissue-bound residues are more stable than the parent compound and can remain in tissues for weeks or even months after administration ceases. researchgate.netcabidigitallibrary.org
The formation of protein-bound residues is a characteristic of nitrofurans. anses.frresearchgate.netresearchgate.net Reactive metabolites formed during the reductive biotransformation of the nitrofuran ring are able to bind covalently to tissue macromolecules, including proteins. anses.frdrugbank.comresearchgate.net In the case of nifursol, the metabolite DNSAH can be released from protein-bound residues under acidic conditions. anses.frresearchgate.netrsc.org
Studies in broilers treated orally with nifursol showed the formation of tissue-bound residues. researchgate.netresearchgate.net Concentrations of non-extractable (tissue-bound) residues of DNSAH were measured in various tissues and plasma. researchgate.netresearchgate.net At zero withdrawal time, average concentrations of non-extractable residue were observed in liver, kidney, muscle, bile, and plasma. researchgate.net Non-extractable residues of DNSAH could be detected for at least 3 weeks after administration in liver, kidney, bile, and plasma, and for up to 2 weeks in muscle tissue. researchgate.netresearchgate.net The amounts of extractable (free) residues were generally low, often less than 10% of the total residue. researchgate.netresearchgate.net This pattern of depletion, with persistent tissue-bound residues, is similar to that observed for other nitrofurans like furazolidone (B1674277) and furaltadone (B92408). cabidigitallibrary.orgresearchgate.net
Characterization of these protein-bound residues often involves acid-catalyzed hydrolysis to release the bound metabolite (e.g., DNSAH), followed by derivatization (commonly with 2-nitrobenzaldehyde) to facilitate detection and quantitative determination using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netrsc.orgscielo.br This analytical approach targets the stable, tissue-bound metabolites as indicators of prior nitrofuran use. rsc.org
Table 1: Average Concentrations of Non-Extractable DNSAH Residues in Broiler Tissues at Zero Withdrawal Time researchgate.net
| Tissue | Average Concentration (µg/kg) |
| Liver | 900 |
| Kidney | 2000 |
| Muscle | 225 |
| Bile | 1000 |
| Plasma | 1000 |
Note: Data derived from broilers treated orally with nifursol at 50 mg/kg feed for 7 consecutive days. researchgate.net
Table 2: Detection Duration of Non-Extractable DNSAH Residues in Broiler Tissues Post-Administration researchgate.netresearchgate.net
| Tissue | Detection Duration After Withdrawal |
| Liver | At least 3 weeks |
| Kidney | At least 3 weeks |
| Bile | At least 3 weeks |
| Plasma | At least 3 weeks |
| Muscle Tissue | Up to 2 weeks |
3,5-Dinitrosalicylic Acid Hydrazide (DNSH/DNSAH) as a Principal Marker Metabolite
Nifursol is rapidly metabolized in vivo to form 3,5-dinitrosalicylic acid hydrazide (DNSAH), also referred to as DNSH. mdpi.comresearchgate.netr-biopharm.comrandoxfood.comresearchgate.netfda.gov This metabolite serves as the primary marker for detecting the illegal use of nifursol in animal production. mdpi.comr-biopharm.comr-biopharm.comrandoxfood.comresearchgate.net The detection of DNSAH is crucial because the parent compound, nifursol, clears rapidly from the animal's system within a few days after ingestion, while the metabolites can remain for a longer duration. randoxfood.com
Analytical methods for detecting DNSAH often involve the release of the metabolite from proteins under mildly acidic conditions, followed by derivatization. r-biopharm.comresearchgate.net For instance, detection by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) typically requires derivatization of DNSAH with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form a detectable product, such as NP-DNSH. r-biopharm.comresearchgate.net However, some detection methods, like certain enzyme-linked immunosorbent assays (ELISA), can detect DNSH without prior derivatization. mdpi.comr-biopharm.com
Mechanisms of Covalent Adduct Formation
A key aspect of nitrofuran pharmacokinetics, including nifursol, is the formation of covalent adducts with tissue macromolecules, particularly proteins. randoxfood.comnih.govanses.frresearchgate.net This process contributes significantly to the persistence of nitrofuran metabolites in edible tissues. While the specific mechanisms for nifursol's covalent adduct formation are not detailed in every source, the general principle for nitrofurans involves the rapid metabolism of the parent compound into reactive intermediates. nih.govanses.frresearchgate.net These reactive metabolites are capable of binding covalently to biological macromolecules like proteins and DNA. anses.frresearchgate.net The side-chain of the original nitrofuran molecule, in the case of nifursol being DNSAH, remains intact within these protein-bound residues and can be released under specific conditions, such as acid hydrolysis, for analytical detection. researchgate.netanses.fr Studies on other compounds have explored mechanisms of covalent adduct formation, including reactions involving carbonyl moieties and amines, which can lead to stable conjugates. nih.govnih.govbiorxiv.org This general reactivity profile is consistent with the behavior observed for nitrofuran metabolites binding to proteins.
Accumulation, Distribution, and Depletion Kinetics in Food-Producing Animals
Following administration, nifursol and its metabolites accumulate and distribute within the tissues of food-producing animals. The depletion kinetics, or the rate at which these residues disappear from tissues over time, are critical for establishing withdrawal periods to ensure food safety.
Poultry Tissues (Muscle, Liver, Kidney, Gizzards, Bile, Plasma)
Studies in broilers administered nifursol via medicated feed have provided insights into the accumulation and depletion of residues in various tissues. Nifursol is rapidly metabolized, and tissue-bound residues, primarily in the form of DNSAH, are formed. researchgate.net Concentrations of non-extractable (tissue-bound) residues at the cessation of medication have been reported in several tissues. researchgate.net
| Tissue | Average Concentration of Non-Extractable Residue (µg/kg) at Day 0 |
| Liver | 900 researchgate.net |
| Kidney | 2000 researchgate.net |
| Muscle | 225 researchgate.net |
| Bile | 1000 researchgate.net |
| Plasma | 1000 researchgate.net |
These non-extractable residues of DNSH can be detected for a considerable period after withdrawal. They have been detected for at least 3 weeks in liver, kidney, bile, and plasma, and up to 2 weeks in muscle tissue. researchgate.net The amounts of extractable (free) residues were generally low, often less than 10% of the total residue. researchgate.net The depletion patterns observed for nifursol in broilers are reported to be similar to those of other nitrofurans like furazolidone and furaltadone. researchgate.net
The gizzard has been identified as a potential matrix for evaluating nitrofuran residues in poultry, as it may retain both parent compounds and metabolites at higher concentrations compared to other tissues, regardless of the dose or withdrawal time. researchgate.netnih.govresearchgate.netacs.org While parent nifursol is found at very low concentrations in muscle, liver, and gizzard after prolonged treatment with no withdrawal period, it is generally not detectable after a 3-week withdrawal period. researchgate.netnih.govacs.org DNSAH concentrations in muscle, liver, and gizzard have been reported after a 3-week withdrawal period following administration of medicated feed. researchgate.netnih.govacs.org
| Tissue | DNSAH Concentration (µg/kg) after 3-week Withdrawal (following 98 mg/kg feed) |
| Meat | 2.5 researchgate.netnih.govacs.org |
| Liver | 6.4 researchgate.netnih.govacs.org |
| Gizzard | 10.3 researchgate.netnih.govacs.org |
These DNSAH concentrations were reported as being much lower than those observed for the furaltadone metabolite, AMOZ, under similar conditions. researchgate.netnih.govacs.org
Edible Animal Products (Eggs)
The accumulation and depletion of nifursol and its metabolites in eggs have also been evaluated in laying hens. Similar to other tissues, the parent compound nifursol is rapidly metabolized in laying hens. ebi.ac.ukcabidigitallibrary.orgresearchgate.net Studies have shown that parent nitrofuran compounds are much less persistent in eggs (yolk and egg white) than their side-chain metabolites like DNSAH. ebi.ac.uk Parent compounds are often only sporadically detectable for a few hours after the cessation of administration. ebi.ac.ukcabidigitallibrary.org
The metabolite DNSAH, however, accumulates in eggs. Studies have evaluated DNSAH levels in egg yolk and white following administration of nifursol. ebi.ac.ukcabidigitallibrary.orgresearchgate.net
| Egg Component | Mean DNSAH Levels after Administration (Specific data varies with dose and duration, see source for details) |
| Egg Yolk | Detectable for a period after withdrawal. ebi.ac.ukcabidigitallibrary.orgresearchgate.net |
| Egg White | Detectable for a period after withdrawal. ebi.ac.ukcabidigitallibrary.orgresearchgate.net |
The persistence of DNSAH in eggs necessitates its monitoring to ensure compliance with regulations. ebi.ac.ukcabidigitallibrary.orgresearchgate.net
Stability of Nifursol Metabolites in Processed Animal Products
The stability of nitrofuran metabolites, including DNSAH, in animal products during storage and processing is a significant factor in residue monitoring. Studies have indicated that the metabolic complexes accumulated in animal tissues are relatively stable during common food processing methods such as storage and conventional cooking (including grilling, microwave processing, and cooking). frontiersin.orgnih.gov These processes are generally not sufficient to degrade the protein-bound metabolites significantly. frontiersin.orgnih.gov This stability is a primary reason why the detection of these stable metabolites is crucial for controlling the prohibited use of nitrofurans in food-producing animals, as they can persist in the final food products consumed by humans. frontiersin.orgnih.govsemanticscholar.organses.fr While limited specific information on the effect of food processing solely on nifursol metabolites is available, the general understanding for nitrofuran metabolites is that they are quite stable. frontiersin.orgnih.govanses.fr
Toxicological and Genotoxicological Assessment of Nifursol and Its Metabolites
Evaluation of Genotoxic Potential
Genotoxicity testing is crucial for predicting genotoxic potential, identifying genotoxic carcinogens, and elucidating the mechanism of action of some carcinogens. fao.org A battery of tests is typically used as no single test can detect all genotoxic mechanisms. wuxiapptec.comnamsa.com
Bacterial Mutagenesis Assays
Bacterial reverse mutation tests, such as the Ames test using strains of Salmonella typhimurium and Escherichia coli, are commonly employed as initial screens for genotoxic activity, particularly for detecting point mutations. fao.orgwuxiapptec.combiohubx.com These assays detect mutations that revert pre-existing mutations in the test strains, restoring their ability to synthesize essential amino acids. fao.orgbiohubx.com
In bacterial reverse mutation assays with S. Typhimurium strains, nifursol has shown mutagenic potential. It was clearly positive in the TA100 strain both with and without metabolic activation, and in the TA98 strain without metabolic activation. anses.fr While many chemicals positive in this test are mammalian carcinogens, the correlation is not absolute and depends on the chemical class. fao.org
Mammalian Cell Genotoxicity Studies (e.g., Mouse Lymphoma Assay, Unscheduled DNA Synthesis)
Mammalian cell genotoxicity studies, including the mouse lymphoma assay (MLA) and unscheduled DNA synthesis (UDS) assays, are used to assess the potential for inducing gene mutations, chromosomal alterations, and DNA damage in mammalian cells. wuxiapptec.comnamsa.comnih.govresearchgate.net The MLA is a forward mutation assay that detects gene mutations at the thymidine (B127349) kinase (TK) locus in L5178Y mouse lymphoma cells. wuxiapptec.comsci-hub.se UDS assays measure DNA repair synthesis following DNA damage. nih.govresearchgate.net
Mouse Lymphoma Assay: An in vitro mammalian cell gene mutation test with L5178Y mouse lymphoma cells showed equivocal results for nifursol in chromosomal aberration tests. anses.fr
Unscheduled DNA Synthesis: An unscheduled DNA synthesis study in rat hepatocytes and intestinal cells following oral exposure to nifursol was conducted. anses.fr
While some in vitro studies indicated genotoxicity for nifursol, in vivo clastogenicity studies and an in vivo mutation assay with transgenic mice gave negative results. anses.freuropa.eu A study in transgenic mice (Muta-Mice) found that nifursol did not induce lacZ mutations in the ileum/jejunum, but results for liver samples were uninterpretable due to contamination. europa.eu
Hypotheses on Direct-Action Genotoxicity and Metabolic Activation
The results from mutagenicity tests support the hypothesis that nifursol is a direct-action genotoxic agent. europa.eu However, it is also subject to rapid and extensive metabolism. europa.eu The genotoxic effects of nitrofurans are generally assumed to be primarily due to the products of their reductive metabolism, such as nitrofuranoanionic radicals and nitroso- and hydroxylamino-furanone derivatives. bibliotekanauki.pl These reactive metabolites can attack DNA. bibliotekanauki.pl
In vitro testing has indicated that nifursol has mutagenic potential in the presence of metabolic activation. europa.eu It may also have mutagenic potential in the absence of metabolic activation, potentially due to metabolism by bacterial nitroreductase. europa.eu
Carcinogenicity Studies and Risk Assessment
Concerns about the carcinogenicity and mutagenicity of nitrofurans and their metabolites began to emerge in the 1980s. oup.com
Chronic Oral Toxicity and Carcinogenicity Studies in Rodents (e.g., Rats, Dogs)
Chronic oral toxicity and carcinogenicity studies in rodents, typically rats and mice, are standard for evaluating potential long-term adverse effects, including tumor formation. fao.orgcriver.comfrontiersin.orgoecd.org
Correlation between Genotoxicity and Carcinogenic Risk
There is substantial evidence suggesting that point mutations in somatic cells can be involved in tumor formation. fao.org Genotoxicity is often considered an indicator of potential carcinogenicity, particularly for genotoxic carcinogens. fao.orgwuxiapptec.com
Non-Neoplastic Systemic Toxicities
Assessment of the non-neoplastic systemic toxicities of Nifursol and its metabolites is challenged by limited available toxicological information from chronic studies. According to the European Food Safety Authority (EFSA) Panel on Contaminants in the Food Chain (CONTAM), the toxicological data for Nifursol from available chronic toxicity studies in rats and dogs were insufficient to derive a No Observed Adverse Effect Level (NOAEL) for non-neoplastic effects. anses.freuropa.eu
Despite the limitations in chronic study data, a 13-week study involving Nifursol identified slight changes in red blood cell parameters. anses.fr Based on the findings of this subchronic study, a NOAEL of approximately 14 mg/kg body weight per day was determined. anses.fr
Generally, nitrofurans and their marker metabolites have been associated with non-neoplastic effects in animals. europa.euresearchgate.net However, specific detailed research findings and comprehensive data tables exclusively detailing the non-neoplastic systemic toxicities of Nifursol and its primary metabolite, 3,5-dinitro salicylhydrazide (DNSH), from chronic exposure are not extensively available in the consulted literature.
Mechanisms of Antimicrobial Resistance in Nitrofuran Compounds
Role of Bacterial Nitroreductases in Nitrofuran Sensitivity
Nitrofuran compounds are prodrugs that require reduction by bacterial nitroreductases to become biologically active. These enzymes convert the nitro group into reactive electrophilic intermediates asm.orgbiorxiv.orgmdpi.com. These intermediates are highly reactive and can damage multiple intracellular targets, including ribosomal proteins, DNA, RNA, and enzymes involved in aerobic metabolism and the citric acid cycle, leading to the inhibition of protein synthesis and ultimately cell death asm.orgbiorxiv.orgmdpi.comoup.comnih.gov. The susceptibility of bacteria to nitrofurans correlates with the presence and activity of these nitroreductase enzymes nih.govresearchgate.net. Oxygen-insensitive nitroreductases are particularly important in this activation process biorxiv.orgoup.comnih.gov. A decrease in the activity or complete loss of these nitroreductases cripples the bacterial cell's ability to convert the nitrofuran into its toxic metabolites, thereby conferring resistance asm.orgresearchgate.netnih.gov.
Genetic Determinants of Nitrofuran Resistance (e.g., nfsA and nfsB Mutations in Escherichia coli)
The primary genetic determinants of nitrofuran resistance involve mutations in the genes encoding bacterial nitroreductases. In Escherichia coli, the genes nfsA and nfsB encode the major and minor oxygen-insensitive nitroreductases, respectively biorxiv.orgnih.govmcmaster.ca. Mutations in nfsA and/or nfsB are common routes to nitrofuran resistance biorxiv.orgoup.com. Inactivation of these genes, often through deletion, point mutation, or insertion sequence elements, leads to a loss of functional nitroreductase activity biorxiv.orgoup.comnih.gov. Studies have shown that mutations in nfsA can result in a first step towards resistance, while mutations in nfsB contribute to increased resistance, often observed in second-step mutants nih.govmcmaster.ca. The inactivation of both nfsA and nfsB is a major mechanism for high-level nitrofurantoin (B1679001) resistance in E. coli mdpi.comnih.gov.
Beyond nfsA and nfsB, other genetic alterations can contribute to nitrofuran resistance. Mutations or deletions in the ribE gene, which encodes lumazine (B192210) synthase involved in riboflavin (B1680620) biosynthesis, have been associated with resistance asm.orgmdpi.comnih.govresearchgate.net. Riboflavin is a precursor for flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), essential cofactors for nitroreductases like NfsA and NfsB asm.orgnih.govresearchgate.net. Disruption of riboflavin synthesis thus impacts nitroreductase function asm.orgnih.gov. Additionally, the horizontal acquisition or overexpression of efflux pump systems, such as the plasmid-mediated oqxAB efflux pump, can contribute to nitrofuran resistance by actively expelling the compound from the bacterial cell asm.orgmdpi.comoup.comnih.govkarger.com.
Research findings highlight the prevalence of these genetic mechanisms in resistant isolates. In one study of nitrofurantoin-resistant E. coli isolates, a significant proportion showed loss-of-function mutations in nfsA and nfsB. biorxiv.orgasm.orgbiorxiv.org
| Genetic Alteration in Nitrofurantoin-Resistant E. coli Isolates | Frequency (n=34) | Percentage |
| Obvious loss of function in both nfsA and nfsB | 25 | 73.5% |
| Loss of function in nfsA, functional nfsB alleles | 6 | 17.6% |
| Functional alleles in both nfsA and nfsB (resistance due to downregulation) | 3 | 8.8% |
Furthermore, studies have identified specific amino acid substitutions in NfsA and NfsB that reduce enzyme activity sufficiently to cause resistance biorxiv.org.
Phenotypic Expression of Resistance in Target Pathogens
The genetic modifications affecting nitroreductases and other related pathways manifest phenotypically as reduced susceptibility or outright resistance to nitrofuran compounds. This is typically measured by an increase in the minimum inhibitory concentration (MIC) of the nitrofuran required to inhibit bacterial growth. Bacteria with impaired nitroreductase activity are less efficient at converting the prodrug into its active, toxic form, allowing them to tolerate higher concentrations of the compound.
Studies on uropathogenic Enterobacteriaceae have shown varying rates of nitrofurantoin resistance among different species. For instance, Escherichia coli isolates have shown relatively low rates of resistance compared to Klebsiella spp. nih.govtandfonline.com. In one study, E. coli isolates had an 8.3% resistance rate to nitrofurantoin with most resistant isolates showing MIC values ≤ 16 µg/mL, while Klebsiella spp. had a 64% resistance rate with most resistant isolates showing high MIC values of 128 µg/mL nih.govtandfonline.com. This difference in resistance rates and MICs reflects underlying variations in the prevalence and nature of resistance mechanisms within different bacterial species. The absence or reduction of nitroreductase activity has been directly correlated with nitrofuran resistance phenotypes in pathogens like Enterococcus faecium, where resistant strains showed a significantly lower carriage rate of nitroreductase-encoding genes compared to sensitive strains dovepress.com.
The phenotypic expression of resistance can also involve reduced growth rates in resistant strains compared to sensitive ones in the absence of the antibiotic, although some studies suggest no significant fitness advantage for resistant strains under normal conditions oup.com. However, under sub-MIC concentrations of the nitrofuran, first-step mutants may gain a selective advantage oup.com. Predicting nitrofurantoin resistance solely from whole-genome sequencing can be challenging due to the variety of mutations and the possibility of resistance mediated by downregulated gene expression even with functionally wild-type alleles biorxiv.orgasm.orgbiorxiv.orgresearchgate.net.
Analytical Chemistry Methodologies for Nifursol and Metabolite Detection
Advanced Sample Preparation Protocols
Effective sample preparation is paramount for the accurate determination of Nifursol metabolites in complex biological matrices. This typically involves steps to release protein-bound residues, enhance detectability through derivatization, and isolate the target analytes from matrix interferences.
Acid Hydrolysis for Release of Protein-Bound Metabolites
Nifursol metabolites, such as DNSAH, are known to bind covalently to tissue proteins in vivo nih.govsemanticscholar.orgscielo.brresearchgate.net. To liberate these bound residues into a free form amenable to analysis, acid hydrolysis is a necessary initial step in sample preparation protocols nih.govsemanticscholar.orgresearchgate.netfxcsxb.comresearchgate.netresearchgate.netebi.ac.ukd-nb.info. This process typically involves incubating the sample matrix (e.g., tissue homogenate) with a dilute acid, such as hydrochloric acid (HCl), for a specific duration and temperature semanticscholar.orgresearchgate.netresearchgate.netnih.gov. Common conditions reported include incubation at 37°C for 16 hours or, in some modified methods, at 55°C for 4 hours to potentially reduce analysis time without significant loss of sensitivity semanticscholar.orgscielo.br. The acid hydrolysis step breaks the bond between the metabolite and the protein matrix, releasing free DNSAH for subsequent analysis nih.govsemanticscholar.orgresearchgate.net.
Derivatization with 2-Nitrobenzaldehyde (B1664092) for Enhanced Detectability
Following acid hydrolysis, the released metabolites, including DNSAH, are often derivatized to improve their chromatographic behavior and enhance their detectability by mass spectrometry semanticscholar.orgscielo.brresearchgate.netfxcsxb.comresearchgate.netresearchgate.netebi.ac.uknih.govresearchgate.netresearchgate.net. The most widely used derivatization agent for nitrofuran metabolites is 2-nitrobenzaldehyde (2-NBA) semanticscholar.orgscielo.brresearchgate.netresearchgate.netresearchgate.netebi.ac.uknih.govresearchgate.netresearchgate.net. The reaction between DNSAH and 2-NBA forms a stable nitrophenyl derivative, often referred to as NPDNSH researchgate.netresearchgate.net. This derivatization increases the molecular mass of the analyte and can improve its retention on reversed-phase LC columns and enhance ionization efficiency in mass spectrometry semanticscholar.orgresearchgate.net. The derivatization reaction is typically carried out concurrently with or immediately after acid hydrolysis in an acidic medium semanticscholar.orgresearchgate.netresearchgate.net. Incubation conditions similar to those for hydrolysis (e.g., 37°C for 16 hours) are commonly employed researchgate.netebi.ac.uknih.gov.
Liquid-Liquid Extraction and Solid-Phase Extraction for Analyte Isolation
After hydrolysis and derivatization, cleanup procedures are essential to remove matrix components that could interfere with chromatographic separation and mass spectrometric detection semanticscholar.orgresearchgate.netresearchgate.net. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed techniques for isolating the derivatized metabolites from the sample matrix semanticscholar.orgresearchgate.netresearchgate.netebi.ac.uknih.govnih.gov.
In LLE, the derivatized analytes are partitioned between two immiscible solvents. Ethyl acetate (B1210297) is frequently used as the extraction solvent for the derivatized nitrofuran metabolites from the aqueous sample extract researchgate.netresearchgate.netebi.ac.uk. This step helps to separate the target analytes from polar interfering substances.
SPE involves passing the sample extract through a solid phase material that selectively retains the analytes of interest while allowing matrix components to pass through semanticscholar.orgebi.ac.uknih.gov. After washing the solid phase to remove remaining interferences, the retained analytes are eluted with a suitable solvent. Various SPE sorbents, including reversed-phase materials, have been utilized for the cleanup of derivatized nitrofuran metabolites semanticscholar.orgresearchgate.netnih.gov. Some methods may also incorporate a hexane (B92381) wash step to remove lipids, particularly from fatty matrices, before the final extraction or SPE cleanup semanticscholar.org.
High-Resolution Separation and Detection Techniques
Following comprehensive sample preparation, high-resolution chromatographic separation coupled with sensitive detection is necessary for the identification and quantification of Nifursol metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant analytical technique used for the determination of Nifursol metabolites, especially DNSAH, in complex matrices nih.govsemanticscholar.orgscielo.brresearchgate.netfxcsxb.comresearchgate.netresearchgate.netebi.ac.ukd-nb.infonih.govresearchgate.netresearchgate.netacs.orgacs.orgnih.govnih.govcabidigitallibrary.orguliege.be. LC-MS/MS offers high sensitivity, selectivity, and the capability for confirmation through the acquisition of multiple reaction monitoring (MRM) transitions.
The LC component separates the derivatized metabolites from other compounds in the sample extract based on their physicochemical properties. Reversed-phase C18 columns are commonly used for this separation semanticscholar.orgfxcsxb.com. The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with the addition of a buffer (e.g., ammonium (B1175870) acetate or ammonium formate) to control pH and improve peak shape and ionization semanticscholar.orgfxcsxb.comnih.gov. Gradient elution is frequently employed to achieve optimal separation of the target analytes and matrix components fxcsxb.com.
The separated analytes then enter the tandem mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects specific ions characteristic of the target metabolite derivative, providing both qualitative identification and quantitative determination. Multiple Reaction Monitoring (MRM) mode is widely used for its sensitivity and specificity, monitoring the transition of a precursor ion to one or more product ions unique to the derivatized metabolite fxcsxb.comebi.ac.uknih.gov.
LC-MS/MS methods for DNSAH have demonstrated good performance characteristics, including low limits of quantification (LOQs) and satisfactory recoveries in various matrices. For instance, LOQs of 0.5 μg/kg in animal tissues and foodstuffs have been reported fxcsxb.comresearchgate.netnih.gov. Recoveries at different spiking levels typically range between 75% and 108% with acceptable relative standard deviations researchgate.netnih.govnih.gov.
Here is a summary of some reported analytical performance data for DNSAH detection using LC-MS/MS:
| Matrix | LOQ (μg/kg) | Recovery (%) | RSD (%) | Reference |
| Animal Tissues | 0.5 | 91-103 | 3.7-13.6 | fxcsxb.com |
| Foodstuffs (various) | 0.5 | 75.8-108.4 | < 9.8 | researchgate.netnih.gov |
| Honey | 0.3 | 98.5-102.3 | 1.1-5.4 | ebi.ac.uknih.gov |
| Poultry Eggs (DNSAH) | 0.9 (CCβ) | - | - | acs.orgcabidigitallibrary.org |
| Turkey Muscle (DNSAH) | 1 (MRPL) | - | - | researchgate.netnih.gov |
| Shrimp and Fish (DNSAH) | 0.5 (RPA) | 82.8-118.1 | ≤16.9 (RSDwr) | nih.gov |
Note: CCβ refers to Detection Capability, MRPL refers to Minimum Required Performance Level, and RPA refers to Reference Point for Action.
Optimization of Electrospray Ionization Parameters (Positive/Negative Modes)
Electrospray ionization (ESI) is the most common ionization technique coupled with LC-MS/MS for the analysis of Nifursol metabolites fxcsxb.comresearchgate.netresearchgate.netebi.ac.uknih.govcabidigitallibrary.orguliege.benebiolab.com. ESI can be operated in either positive or negative ion mode, depending on the chemical properties of the analyte and its derivative nih.govcabidigitallibrary.orguliege.benebiolab.comresearchgate.netnih.gov.
For the derivatized metabolite of Nifursol, NPDNSH, detection is frequently performed in negative electrospray ionization mode (ESI-) researchgate.netfxcsxb.comresearchgate.netebi.ac.uknih.govcabidigitallibrary.orgnih.govresearchgate.net. This is likely due to the acidic functional groups present in the molecule (derived from 3,5-dinitrosalicylic acid), which are readily deprotonated under typical ESI- conditions, leading to the formation of abundant [M-H]- ions nebiolab.com. Negative mode ionization has been reported to provide better sensitivity for DNSAH detection in some matrices researchgate.netresearchgate.net.
Multiple Reaction Monitoring (MRM) for Specificity and Sensitivity
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode commonly employed in tandem mass spectrometry, particularly with triple quadrupole instruments. spectroscopyworld.comcreative-proteomics.com In the analysis of Nifursol metabolites like DNSH, LC-MS/MS operating in MRM mode allows for the selective detection and quantification of target analytes by monitoring specific precursor-product ion transitions. researchgate.nettandfonline.comresearchgate.netresearchgate.netresearchgate.net This process involves selecting a precursor ion characteristic of the derivatized metabolite in the first quadrupole, fragmenting it in the collision cell, and then monitoring one or more specific product ions in the third quadrupole. spectroscopyworld.comcreative-proteomics.com This targeted approach significantly reduces background noise and interference from the sample matrix, thereby enhancing both the sensitivity and specificity of the analysis, which is essential for detecting residues at very low concentrations required by regulatory limits. spectroscopyworld.comcreative-proteomics.com For instance, in the analysis of the Nifursol metabolite NPDNSH (the 2-nitrophenyl analogue of DNSH formed after derivatization), MRM transitions involving the precursor ion at m/z 374 and daughter ions at m/z 183 and 226 have been used for quantification and confirmation. researchgate.netnih.govtandfonline.com
Application of Stable Isotope-Labeled Internal Standards
The use of stable isotope-labeled internal standards (SIL-IS) is a critical component in achieving accurate and precise quantification of Nifursol metabolites, especially in complex matrices like animal tissues. nih.govacanthusresearch.comnih.gov SIL-IS are compounds that are chemically identical to the analyte but contain stable isotopes (such as 13C or 15N), resulting in a different molecular weight. acanthusresearch.comnih.gov Their chemical behavior and chromatographic properties are expected to be very similar to the unlabeled analyte. acanthusresearch.com By adding a known amount of the SIL-IS to the sample at an early stage of the analytical procedure, it can effectively compensate for variations introduced during sample preparation (e.g., extraction efficiency, matrix effects) and instrumental analysis (e.g., ionization efficiency fluctuations in mass spectrometry). nih.govacanthusresearch.comscispace.com While stable isotope-labeled Nifursol itself might not always be readily available, stable isotope-labeled versions of its metabolite DNSH or structural analogues are employed as internal standards in LC-MS/MS methods for Nifursol metabolite analysis. nih.govnih.govsci-hub.se The use of SIL-IS helps to improve the reliability and reproducibility of quantitative results by providing a reference point that undergoes the same analytical processes as the target analyte. nih.govacanthusresearch.comnih.gov
High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD)
High-Performance Liquid Chromatography coupled with Ultraviolet (UV) or Diode Array Detection (DAD) has also been applied to the analysis of Nifursol and other nitrofuran compounds. researchgate.netamericanlaboratory.comresearchgate.netiaea.org HPLC-UV/DAD methods typically involve separating the analytes on a chromatographic column, often a C18 column, using a mobile phase gradient. researchgate.netresearchgate.netiaea.org The separated compounds are then detected by their absorbance in the UV-Vis range. DAD provides a spectrum across a range of wavelengths, allowing for peak identification based on both retention time and spectral characteristics. researchgate.net
While HPLC-UV/DAD can be used for screening purposes, its selectivity and sensitivity are generally lower compared to LC-MS/MS, particularly for the detection of trace residues in complex matrices. researchgate.netresearchgate.net For the analysis of Nifursol, detection is often performed at wavelengths around 365 nm, where nitrofurans exhibit significant absorbance. americanlaboratory.com Although less sensitive than MS-based methods for residue analysis at very low levels, HPLC-UV/DAD can still be a valuable tool, especially in initial screening or in matrices where higher concentrations might be present. researchgate.net
Colorimetric and Spectrophotometric Quantification Methods
Colorimetric and spectrophotometric methods are among the simpler and less expensive analytical techniques that can be used for quantification. carleton.camdpi.com These methods rely on the principle that a substance absorbs light at specific wavelengths, and the amount of light absorbed is proportional to its concentration (Beer-Lambert Law). carleton.ca Colorimetric methods specifically involve a reaction that produces a colored compound, the intensity of which is then measured using a spectrophotometer. carleton.cajapsonline.com
For Nifursol analysis, a colorimetric method has been described for its determination in feeds. oup.com This method involves extracting Nifursol from the feed matrix, followed by a cleanup step using an alumina (B75360) column. oup.com The cleaned extract is then reacted with phenylhydrazine (B124118) to form a colored derivative, 5-nitrofurfural phenylhydrazone. oup.com The absorbance of this colored product is measured spectrophotometrically at 555 nm. oup.com This approach, while potentially less sensitive and specific than LC-MS/MS for trace residue analysis in complex biological tissues, can be suitable for higher concentrations of Nifursol in simpler matrices like animal feed. oup.com
Method Validation and Performance Characteristics in Residue Analysis
The validation of analytical methods for the determination of veterinary drug residues, including Nifursol metabolites, in food products is essential to ensure the reliability and comparability of results. Method validation typically involves assessing various performance characteristics, such as specificity, sensitivity, accuracy (trueness and precision), linearity, limits of detection (LOD), limits of quantification (LOQ), decision limit (CCα), and detection capability (CCβ). researchgate.netnih.govresearchgate.netvliz.beacs.orgnih.gov Regulatory bodies, such as the European Union, have established specific criteria for the validation of methods used for the control of banned substances in foodstuffs, as outlined in Commission Decision 2002/657/EC and subsequent regulations like Regulation (EU) 2021/808. nih.govresearchgate.netvliz.benih.govnih.gov
Determination of Decision Limit (CCα) and Detection Capability (CCβ)
For banned substances like nitrofurans, including the metabolite of Nifursol, the decision limit (CCα) and detection capability (CCβ) are critical parameters determined during method validation. tandfonline.comnih.govcreative-proteomics.comresearchgate.netvliz.bescitoys.com These parameters are defined in regulatory guidelines to standardize the interpretation of analytical results for substances for which no permitted limit is set. vliz.benih.gov
The Decision Limit (CCα) is the limit at which a method is capable of discriminating between a blank sample and a sample containing the analyte at a level at or above the detection limit with a certain statistical certainty (typically 1% alpha error). vliz.benih.gov In simpler terms, it is the concentration at which a sample is declared non-compliant.
The Detection Capability (CCβ) is the smallest content of the analyte that may be detected, identified, and quantified in a sample with a certain statistical certainty (typically 5% beta error). vliz.benih.gov It represents the concentration at which the method can reliably detect the presence of the analyte.
The determination of CCα and CCβ typically involves analyzing a sufficient number of blank samples and samples fortified at concentrations around the expected detection limit or the regulatory reference point for action (RPA). vliz.benih.gov The calculation methods are often based on statistical approaches, such as the ISO 11843 standard. nih.gov
Several studies have reported CCα and CCβ values for the analysis of Nifursol metabolites (specifically DNSH) in various matrices using LC-MS/MS methods. For example:
In turkey and chicken meat, a method for Nifursol residues reported a CCα of 0.05 µg kg⁻¹ and a CCβ of 0.08 µg kg⁻¹. researchgate.nettandfonline.com
For DNSH in poultry muscle and liver tissue, a confirmatory method reported a CCα of 0.04 µg kg⁻¹ in muscle and 0.025 µg kg⁻¹ in liver. nih.gov The corresponding CCβ values were 0.10 µg kg⁻¹ in muscle and 0.05 µg kg⁻¹ in liver. nih.gov
A UPLC-MS/MS method for DNSH in poultry muscle tissues reported a CCα of 0.04 ppb (µg kg⁻¹), which was noted as considerably lower than the established RPA. researchgate.net
In shrimp and fish, a method for five nitrofuran metabolites including DNSH reported CCα values ranging from 0.32 to 0.36 µg kg⁻¹. researchgate.net
A validated UHPLC-MS/MS method for eight nitrofuran metabolites in animal tissues and eggs reported CCα values for the target analytes ranging from 0.27 to 0.35 µg kg⁻¹, all below the current RPA of 0.5 µg kg⁻¹. nih.gov
These reported values demonstrate the sensitivity achieved by modern LC-MS/MS methods for detecting Nifursol metabolites at levels significantly below regulatory limits, highlighting the effectiveness of these techniques for residue control.
Assessment of Limits of Quantification (LOQ) and Detection (LOD)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the blank, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be reliably measured with acceptable accuracy and precision. ddtjournal.netnih.gov LOD and LOQ are crucial performance characteristics in method validation. ddtjournal.net
Reported LOD and LOQ values for DNSH vary depending on the analytical method and matrix. For LC-MS/MS methods, LODs for nitrofuran metabolites, including DNSH, have been reported in the range of 0.20 to 0.33 µg/kg, and LOQs in the range of 0.28 to 1.10 µg/kg in various food matrices like meat, fish, and shrimp. researchgate.netresearchgate.net Some methods have achieved even lower LODs, such as 0.05 µg/kg and LOQs of 0.1 µg/kg for DNSH in poultry muscle tissues using UPLC-MS/MS. researchgate.net For ELISA methods, LODs for DNSH in meat and seafood have been reported around 0.13-0.15 µg/kg, with a detection capability (CCβ) of 0.25 µg/kg. r-biopharm.comr-biopharm.com
Here is a summary of reported LOD and LOQ values for DNSH:
| Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Source |
| LC-MS/MS | Meat, Aquaculture | 0.21 - 0.28 | 0.69 - 0.92 | researchgate.net |
| LC-MS/MS | Aquatic Products | 0.5 | 0.5 | researchgate.netresearchgate.net |
| LC-MS/MS | Animal Origin Foodstuffs | - | 0.5 | nih.gov |
| UPLC-MS/MS | Shrimp and Fish | - | 0.80 - 1.10 | researchgate.netacs.org |
| UPLC-MS/MS | Poultry Muscle Tissues | ~0.05 | ~0.1 | researchgate.net |
| ELISA | Meat, Seafood | 0.13 - 0.15 | - | r-biopharm.comr-biopharm.com |
Note: Some sources report LOD and LOQ ranges for multiple nitrofuran metabolites, including DNSH.
Evaluation of Accuracy, Trueness, Precision (Repeatability and Reproducibility)
Method validation involves evaluating parameters such as accuracy, trueness, and precision to ensure the reliability of the analytical results. foodhygiene.or.kr Accuracy refers to the closeness of agreement between a test result and the accepted reference value. Trueness is the closeness of agreement between the average of a large number of test results and the true or accepted reference value. Precision describes the closeness of agreement between independent test results obtained under stipulated conditions, and it can be assessed as repeatability (within-run precision) and reproducibility (between-laboratory precision).
Studies on the analytical methods for DNSH have reported satisfactory results for these parameters. Average recoveries for DNSH in various matrices, indicating accuracy and trueness, have ranged from approximately 75.8% to 108.4% at different spiking levels. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net Repeatability and within-laboratory reproducibility have been assessed using the coefficient of variation (CV) or relative standard deviation (RSD). Reported RSD values for repeatability and reproducibility are generally below 10-12% and 17%, respectively, indicating good precision. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.nettandfonline.comnih.govresearchgate.net
Here is a summary of reported accuracy and precision data for DNSH analysis:
| Method | Matrix | Recovery (%) | Repeatability (RSD/CV %) | Reproducibility (RSD/CV %) | Source |
| LC-MS/MS | Meat, Aquaculture | 83.3 - 104.3 | < 10 | - | researchgate.net |
| LC-MS/MS | Aquatic Products | 81.3 - 100.5 | 3.4 - 10.0 | - | researchgate.netresearchgate.net |
| LC-MS/MS | Animal Origin Foodstuffs | 75.8 - 108.4 | < 9.8 | - | nih.govresearchgate.net |
| UHPLC-MS/MS | Shrimp and Fish | 91.6 - 104.0 | - | - | researchgate.net |
| UPLC-MS/MS | Shrimp and Fish | 82.8 - 118.1 | ≤ 14 | ≤ 16.9 | researchgate.nettandfonline.comnih.gov |
| UPLC-MS/MS | Bee Pollen | 94.1 - 104.0 | < 12 | - | researchgate.net |
| ELISA | Meat | ~92 | - | - | r-biopharm.com |
| ELISA | Shrimps and Fish | ~95 | - | - | r-biopharm.com |
| Colorimetric | Feeds | 97 - 104 | 1.7 - 5.3 | - | oup.com |
Mitigation Strategies for Matrix Effects
Matrix effects, caused by co-eluting substances from the sample matrix that can enhance or suppress the ionization of the analyte, are a common challenge in LC-MS/MS analysis of food samples. researchgate.netresearchgate.net These effects can significantly impact the accuracy and precision of the method.
Several strategies are employed to mitigate matrix effects in DNSH analysis. Sample clean-up procedures are crucial for removing interfering substances such as fats, proteins, and pigments. scielo.brmdpi.comrsc.org Techniques like liquid-liquid extraction and solid-phase extraction are used for this purpose. scielo.brresearchgate.netnih.gov The use of specific sorbents, such as hydrophobic carboxymethyl cellulose, has shown promise in removing fats and reducing matrix effects. researchgate.netrsc.org
Another common strategy is the use of matrix-matched calibration standards or isotope-labeled internal standards. nih.govresearchgate.net Matrix-matched calibration involves preparing calibration standards in blank matrix extracts to compensate for the matrix effect. Isotope-labeled internal standards, which are chemically identical to the analyte but have a different isotopic composition, can track the analyte throughout the sample preparation and analysis process, allowing for correction of matrix effects and variations in recovery. nih.govresearchgate.net
Specific modifications to chromatographic conditions, such as adjusting the mobile phase composition and flow rate, can also help separate the analyte from interfering matrix components. tandfonline.commdpi.com Diverting the flow path to waste around the analyte's retention time can also minimize matrix effects on MS measurements. mdpi.com
Application in Residue Monitoring and Surveillance
The monitoring and surveillance of nifursol residues are essential to ensure food safety and verify compliance with regulations prohibiting its use in food-producing animals. Since nifursol is rapidly metabolized, monitoring focuses on the detection of its stable metabolite, DNSH, which persists in animal tissues as protein-bound residues. r-biopharm.comr-biopharm.comrandoxfood.comresearchgate.neteuroproxima.comages.at
Monitoring in Food-Producing Animals and Products (Meat, Eggs, Fish, Honey)
Analytical methods for DNSH are applied to monitor a wide range of food matrices derived from animals that may have been illegally treated with nifursol. These matrices include meat (poultry, pork, beef), aquaculture products (fish, shrimp, prawn, lobster, eel), eggs, and honey. r-biopharm.comr-biopharm.comscielo.brr-biopharm.comages.atresearchgate.netresearchgate.netnih.goveuropa.eu Liver and muscle tissues are frequently analyzed, with liver often showing higher concentrations of nitrofuran metabolites. ages.atresearchgate.net Eggs, including yolk and egg white, are also monitored. scielo.brnih.govacs.org
Monitoring programs are implemented by regulatory bodies to test domestic and imported food products. ages.at For example, in the EU, testing for DNSH is part of the residue monitoring plan in compliance with regulations ensuring the testing of veterinary drugs in aquaculture products. r-biopharm.com Special attention is often given to products from regions where the use of nitrofurans might be a concern. ages.at
Studies have demonstrated the successful application of analytical methods, such as LC-MS/MS and ELISA, for detecting DNSH in these diverse food matrices. r-biopharm.comr-biopharm.comr-biopharm.comresearchgate.netresearchgate.netnih.gov While the parent compound nifursol clears relatively quickly, the protein-bound DNSH metabolite can persist for a longer period, making it a suitable marker for detecting past exposure. randoxfood.comacs.org
Identification of Marker Residues for Regulatory Compliance
For regulatory purposes, the detection of specific marker residues is crucial for indicating the illegal use of banned substances like nitrofurans. DNSH is officially recognized as the marker residue for nifursol. r-biopharm.comr-biopharm.comrandoxfood.comresearchgate.neteuroproxima.com Regulatory bodies, such as the European Union, have established Reference Points for Action (RPA) for nitrofuran metabolites, including DNSH. r-biopharm.comr-biopharm.comresearchgate.neteuroproxima.comages.atresearchgate.nettandfonline.comnih.gov
The RPA for DNSH is set at 0.5 µg/kg. r-biopharm.comr-biopharm.comresearchgate.neteuroproxima.comages.atresearchgate.nettandfonline.comnih.gov Analytical methods used for regulatory control must have detection limits below this RPA to ensure that residues at or above the action level can be reliably detected. r-biopharm.comages.atresearchgate.netresearchgate.netacs.org Results exceeding the RPA are considered positive and indicate non-compliance. ages.at The detection capability (CCβ) of validated methods, which represents the smallest concentration of the analyte that can be detected and confirmed in a matrix with a specified statistical certainty, is a key parameter for regulatory compliance. researchgate.netresearchgate.netresearchgate.netnih.gov Methods for DNSH have demonstrated CCβ values at or below the RPA, confirming their suitability for regulatory monitoring. r-biopharm.comresearchgate.netresearchgate.net
The focus on monitoring the protein-bound metabolites rather than the parent compounds reflects the understanding of their persistence in edible tissues and their role as reliable indicators of illegal drug use. randoxfood.comages.at
Regulatory Science and Policy Research on Nifursol
Evolution of International Regulatory Policies and Bans
The use of nitrofurans, including Nifursol, as veterinary drugs was widespread due to their broad-spectrum antibacterial and antiprotozoal activity. However, concerns about the potential health risks associated with residues of these compounds in food products led to significant regulatory actions globally. In the European Union (EU), the use of nitrofuran antibiotics in food-producing animals was banned starting in the mid-1990s, with a complete prohibition in place since 1995 due to concerns about the carcinogenicity of their residues in edible tissues. agriculturejournals.czsemanticscholar.orgscielo.br Nifursol, specifically, was initially authorized as a feed additive in the EU for the prevention of histomoniasis in turkeys, with its authorization being definitively included in 1988. europa.euanses.fr However, following further scientific evaluation, the authorization of Nifursol as a feed additive was withdrawn with effect from March 31, 2003. anses.fr This prohibition was subsequently adopted by several other countries, including the United States, China, Japan, Australia, the Philippines, and Thailand. scielo.brfrontiersin.org Despite these bans, illegal use of nitrofurans has been reported, driven by their effectiveness and low cost. frontiersin.orgresearchgate.net
Scientific Basis for Regulatory Decisions: Carcinogenicity and Genotoxicity Concerns
The primary scientific basis for the international bans on Nifursol and other nitrofurans stems from concerns about their potential carcinogenicity and genotoxicity. scielo.brfrontiersin.orgresearchgate.netresearchgate.netqsi-q3.comtandfonline.comresearchgate.netresearchgate.net Studies have indicated that nitrofurans and their metabolites are suspected or known to produce carcinogenic and mutagenic effects. researchgate.net Scientific evaluations by bodies such as the European Food Safety Authority (EFSA) have highlighted these properties. tandfonline.comresearchgate.neteuropa.eu While some studies on the carcinogenicity of Nifursol provided inconclusive results or lacked clear evidence of tumorigenicity, doubts regarding its genotoxic potential persisted. europa.euanses.friskalniksodneprakse.si The genotoxic nature of these compounds, meaning their ability to damage genetic material, is a key factor in regulatory decisions, as it suggests a potential to initiate cancer. nih.govuni-konstanz.de The EFSA's Scientific Committee has stated that for substances that are both genotoxic and carcinogenic, a high Margin of Exposure (MOE) is required to indicate a low concern for public health. nih.govuseforesight.io The inability to establish an Acceptable Daily Intake (ADI) for Nifursol due to its potential genotoxicity and carcinogenicity was a crucial factor in the decision to ban its use in food-producing animals. europa.euiskalniksodneprakse.si
Establishment and Revisions of Reference Points for Action (RPA) and Minimum Required Performance Limits (MRPL)
To enforce the ban on nitrofurans and protect consumer health, regulatory bodies established limits for their residues in food products. Initially, the EU established a Minimum Required Performance Limit (MRPL) of 1 µg/kg for nitrofuran metabolites in poultry meat and aquaculture products in 2003. semanticscholar.orgfrontiersin.orgresearchgate.net The MRPL represents the lowest concentration of an analyte that an analytical method must be able to detect, with a specified degree of certainty, in a sample of a given matrix. The MRPL for nitrofuran metabolites was later considered a Reference Point for Action (RPA) according to Commission Decision 2005/34/EC. tandfonline.comwur.nl
More recently, Commission Regulation (EU) 2019/1871 significantly revised and tightened the RPA for nitrofurans and their metabolites, including 3,5-dinitrosalicylic acid hydrazide (DNSH), the marker metabolite for Nifursol. qsi-q3.comr-biopharm.comr-biopharm.comresearchgate.net Since November 28, 2022, the RPA for nitrofuran metabolites has been set at 0.5 µg/kg. frontiersin.orgqsi-q3.comtandfonline.comr-biopharm.comr-biopharm.comresearchgate.netfrontiersin.orgages.at This revised RPA means that food of animal origin containing residues of nitrofuran metabolites at or above this concentration is considered non-compliant with Union legislation and is prohibited from entering the food chain. qsi-q3.com
The evolution of these limits is summarized in the table below:
| Regulatory Limit | Date of Establishment/Revision | Limit (µg/kg) | Scope | Basis |
| MRPL | 2003 | 1.0 | Nitrofuran metabolites | EU (Poultry, Aquaculture) |
| RPA (considered) | 2005 | 1.0 | Nitrofuran metabolites | EU (Imported products) anses.frwur.nl |
| RPA (revised) | November 28, 2022 | 0.5 | Nitrofuran metabolites (incl. DNSH) | EU (All food of animal origin) qsi-q3.comr-biopharm.comr-biopharm.comresearchgate.net |
Global Monitoring Programs and Compliance Enforcement
Global monitoring programs are essential for enforcing the ban on nitrofurans and detecting their illegal use in food-producing animals. frontiersin.orgresearchgate.netresearchgate.netmpi.govt.nz Since parent nitrofuran compounds are rapidly metabolized and depleted in animals, monitoring efforts focus on detecting stable, tissue-bound metabolites. semanticscholar.orgresearchgate.netresearchgate.netresearchgate.netcabidigitallibrary.org For Nifursol, the key marker metabolite is 3,5-dinitrosalicylic acid hydrazide (DNSH). researchgate.netresearchgate.netresearchgate.netr-biopharm.comr-biopharm.comcabidigitallibrary.org
Analytical methods for the detection of nitrofuran metabolites have been developed and validated to meet regulatory requirements. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard confirmatory method for analyzing nitrofuran metabolites in various animal tissues and products like meat, seafood, and eggs. agriculturejournals.czsemanticscholar.orgresearchgate.netresearchgate.netages.atcabidigitallibrary.orgresearchgate.net Enzyme-linked immunosorbent assays (ELISA) are also used as screening methods, providing sufficient sensitivity to meet the established RPAs. anses.frr-biopharm.comr-biopharm.com
Compliance enforcement involves the analysis of samples from national residue monitoring plans and rapid alert systems. anses.frresearchgate.netresearchgate.neteuropa.eu Food of animal origin found to contain nitrofuran metabolites at concentrations at or above the RPA is deemed non-compliant and prevented from entering the food chain. anses.frqsi-q3.com Recurrent findings of residues, even below the RPA, can trigger further investigation and enforcement measures. anses.fr Discrepancies in results between pre-harvest testing and analyses at border inspection posts highlight the ongoing challenges in ensuring global compliance. researchgate.net
Regulatory Science Research Initiatives (e.g., FDA, EFSA)
Regulatory science research plays a crucial role in supporting informed regulatory decision-making regarding substances like Nifursol. Bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) are actively involved in regulatory science initiatives. gcrsr.netfda.govuzh.ch Regulatory science focuses on developing the tools, standards, and approaches needed to generate the data used in assessing the safety and quality of regulated products. fda.gov
EFSA has conducted comprehensive risk assessments on nitrofurans and their metabolites in food, providing scientific opinions that inform regulatory policies, including the establishment and revision of RPAs. anses.frresearchgate.neteuropa.eu These assessments evaluate the toxicity of the compounds and estimate dietary exposure to determine potential risks to human health. anses.frresearchgate.neteuropa.eu
Both FDA and EFSA are members of the Global Coalition of Regulatory Science Research (GCRSR), which aims to advance regulatory science through international collaboration. gcrsr.net Research initiatives in this area include improving analytical methods for residue detection, understanding the metabolism and persistence of veterinary drugs and their metabolites, and refining risk assessment methodologies for genotoxic and carcinogenic substances. researchgate.netuseforesight.ioresearchgate.netuzh.ch Ongoing research helps regulatory bodies to adapt to new scientific information and analytical capabilities, ensuring the continued effectiveness of monitoring and control measures for prohibited substances like Nifursol. researchgate.netuseforesight.io
Future Directions and Emerging Research Avenues for Nifursol
Advanced Toxicological Modeling and In Silico Predictions for Nitrofuran Compounds
Toxicological assessment of nitrofuran compounds, including Nifursol and its metabolites, is crucial due to concerns about their potential genotoxic and carcinogenic effects anses.frresearchgate.net. Traditional toxicological studies can be resource-intensive and time-consuming. Future research is increasingly leveraging advanced computational approaches, such as in silico modeling, to predict the toxicity of these compounds and their metabolites.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key in silico technique used to establish relationships between the chemical structures of compounds and their biological activities or toxicological properties mdpi.comresearchgate.net. By analyzing a dataset of compounds with known toxicity, QSAR models can predict the potential toxicity of new or related compounds, such as Nifursol metabolites, based on their molecular descriptors mdpi.comresearchgate.net. Ensemble learning QSAR approaches are being developed to improve the accuracy and reliability of toxicity predictions for nitroaromatic compounds, a class that includes nitrofurans mdpi.com.
In silico studies can also provide insights into the potential interactions of nitrofuran compounds and their metabolites with biological targets, such as enzymes mdpi.comzsmu.edu.ua. Techniques like molecular docking can predict the binding affinity and mode of interaction between a ligand molecule (e.g., a nitrofuran metabolite) and a target protein, helping to understand the potential mechanisms of toxicity mdpi.comzsmu.edu.ua.
Advanced toxicological modeling can contribute to prioritizing compounds for further in vitro and in vivo testing, reducing the reliance on animal studies, and providing a more comprehensive understanding of the potential risks associated with nitrofuran residues in the food chain researchgate.net.
Research on Sustainable Alternatives for Protozoal Disease Management in Livestock
The prohibition of Nifursol highlights the need for sustainable and effective alternatives for controlling protozoal diseases, such as histomoniasis, in livestock. Future research in this area is focused on exploring a range of strategies beyond the use of synthetic chemotherapeutics.
Integrated Parasite Management (IPM) approaches are gaining prominence, combining various strategies to reduce the reliance on single control methods and mitigate the development of resistance researchgate.net. Sustainable alternatives include genetic selection of animals for increased resistance to parasitic infections, which has the advantage of reducing the need for interventions and lowering the parasite load on pastures researchgate.netncat.org.
Grazing management techniques, such as rotational grazing and multi-species grazing, can help disrupt parasite life cycles and reduce the exposure of animals to infective larvae researchgate.netresearchgate.netncat.org. Bioactive forages containing compounds with anthelmintic properties, such as condensed tannins, are also being investigated for their potential to control internal parasites researchgate.netncat.org.
Biological control methods, such as the use of nematophagous fungi that can reduce the number of infective larvae in feces and on pastures, represent another sustainable avenue researchgate.netresearchgate.net. Nutritional management and the provision of balanced diets, including trace minerals, can enhance the immune response of livestock, making them less susceptible to parasitic diseases researchgate.netncat.orgnih.gov.
Research is also exploring the potential of vaccines and phytotherapy (using plant-based treatments) as alternatives for parasite control researchgate.netnih.gov. While some of these sustainable approaches require further research and development, many can be adopted now to reduce the negative impact of protozoal infections on animal health and productivity while decreasing the reliance on chemical treatments oup.com.
Elucidation of Residual Metabolite Behavior in Complex Food Matrices
Understanding the behavior of Nifursol's residual metabolites, particularly DNSAH, within complex food matrices is essential for accurate risk assessment and effective food safety monitoring. Research in this area focuses on how these protein-bound residues are formed, how they persist, and how they might be released or transformed during food processing and digestion.
Studies have shown that reactive metabolites of nitrofurans can bind covalently to tissue macromolecules, such as proteins, and these bound residues can persist in edible tissues for several weeks researchgate.netanses.fr. The side-chains of the metabolites, including DNSAH, can be released from these protein adducts under acidic conditions, which is the basis for many analytical detection methods researchgate.netanses.fr.
Future research needs to further elucidate the exact nature of the protein binding and the factors that influence the stability and release of DNSAH from different food matrices (e.g., muscle, liver, eggs) anses.freuropa.eu. This includes investigating the impact of various food processing methods (e.g., cooking, freezing, curing) on the levels and extractability of bound residues.
Research is also needed to understand the bioavailability of these protein-bound residues when consumed. Studies feeding animals meat containing radiolabelled bound residues have shown that a portion of the label can be detected in urine and tissues, indicating that some of the bound metabolite can be released and absorbed anses.fr. Further research is required to quantify the extent of this release and absorption in humans and to assess the potential health implications of consuming food containing these bound residues.
Developing analytical methods that can accurately quantify both free and protein-bound metabolites in various food matrices remains an ongoing area of research researchgate.net. This includes improving extraction techniques to efficiently release bound residues and developing sensitive detection methods applicable to diverse food products.
Q & A
Basic: What analytical methods are recommended for detecting nifursol in animal feed, and how do they address interference from other nitrofurans?
Answer:
High-performance liquid chromatography (HPLC) with a strong anion exchange column and photometric detection at 365 nm is the most reliable method for direct quantification of nifursol in feed matrices. This approach avoids derivatization steps required in older AOAC colorimetric methods, which are prone to interference from other nitrofurans (e.g., nitrofurazone, furazolidone). The HPLC method uses acetonitrile extraction followed by carbon disulfide washing to remove lipid-based interferences, achieving 100.6% average recovery with a 3.5% coefficient of variation . Reverse-phase HPLC (e.g., C18 columns) is less effective due to overlapping peaks with nitrofurazone .
Basic: How can researchers optimize recovery rates of nifursol during extraction from pelleted vs. mash-type feeds?
Answer:
Pelleted feeds require extraction in a 70°C shaking water bath for 30 minutes to dissolve binding agents that trap nifursol. For mash feeds, ambient-temperature extraction suffices. Post-extraction, a 5% NaCl dilution reduces matrix effects, and fine filtration (e.g., 0.45 µm) ensures particulate removal. Recovery studies show consistent results: 98–103% for pelleted feeds and <0.7 ppm background interference in nonmedicated samples .
Advanced: How should contradictory in vitro and in vivo genotoxicity data for nifursol be interpreted in safety assessments?
Answer:
While in vitro studies (e.g., CHO cell assays) report mild chromosomal aberrations at high concentrations, in vivo models (rat hepatocytes, bone marrow micronucleus tests) show no significant genotoxicity. This discrepancy may arise from metabolic differences: nifursol’s rapid conversion to DNSH in vivo limits systemic exposure. Researchers should prioritize in vivo data but consider species-specific metabolic pathways (e.g., turkeys vs. rats) and validate findings using benchmark dose (BMD) modeling. EFSA notes insufficient evidence to exclude genotoxicity risks entirely, warranting caution in risk communication .
Advanced: What methodological considerations are critical when validating LC-MS/MS for nifursol metabolite (DNSH) detection in poultry eggs?
Answer:
Key steps include:
- Derivatization : Use 2-nitrobenzaldehyde to stabilize DNSH, improving ionization efficiency.
- Matrix-matched calibration : Egg yolk and white require separate curves due to lipid/protein interference.
- Sensitivity thresholds : CCα (decision limit) and CCβ (detection capability) should be established at 0.3 µg/kg and 0.9 µg/kg, respectively, per EU Decision 657/2002 .
- Stability testing : Monitor metabolite degradation during storage; DNSH persists longer than parent compounds (e.g., >3 weeks post-treatment) .
Advanced: How does benchmark dose (BMD) modeling resolve uncertainties in nifursol’s non-neoplastic effects for regulatory risk assessment?
Answer:
BMD modeling quantifies dose-response relationships for endpoints like liver weight changes or hematological parameters. For nifursol, the lowest BMDL05 (lower confidence limit of 5% response) is 11 mg/kg bw/day for hepatotoxicity in rats, derived from Hill models. Sex-specific variations exist (e.g., BMDL05 = 28 mg/kg bw/day for male rat MCV vs. 78 mg/kg for females), necessitating gender-stratified analyses in chronic studies .
Basic: What are the limitations of immunoassays (e.g., ELISA) versus HPLC-MS for nifursol metabolite screening?
Answer:
ELISA offers high throughput (e.g., 96-well plates) and low cost but may cross-react with structurally similar metabolites. For example, RIDASCREEN® DNSH kits detect DNSH in meat/seafood with 0.1 µg/kg sensitivity but require confirmatory LC-MS/MS for regulatory compliance. HPLC-MS provides specificity and multi-residue capacity (e.g., simultaneous detection of nitrofurans and metabolites) but demands costly instrumentation and expertise .
Advanced: What experimental designs are recommended to address gaps in nifursol’s developmental toxicity and human exposure data?
Answer:
- Three-generation rodent studies : Assess reproductive/developmental endpoints at doses mimicking turkey feed concentrations (50–75 ppm).
- Tissue-specific metabolite profiling : Use isotopically labeled DNSH to track residue accumulation in edible tissues.
- Human biomonitoring : Leverage population studies in regions with historical nifursol use, paired with food frequency questionnaires .
Advanced: How can researchers reconcile discrepancies between AOAC and HPLC methods for nifursol quantification in commercial feeds?
Answer:
AOAC’s colorimetric method overestimates nifursol by 20–25% in pelleted feeds due to nonspecific reactions with interfering compounds (e.g., residual aldehydes). Cross-validation via spiked recovery experiments and HPLC analysis of AOAC extracts confirms these false positives. Method selection should prioritize specificity over cost-efficiency in regulatory contexts .
Basic: What sample preparation techniques minimize false positives in nifursol analysis of complex matrices like shrimp or honey?
Answer:
- QuEChERS extraction : Combines acetonitrile partitioning with dispersive SPE (e.g., C18/PSA) to remove sugars and pigments.
- Microwave-assisted hydrolysis : Converts bound metabolites to free DNSH for detection.
- Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MCX) to isolate acidic metabolites .
Advanced: What computational tools enhance structure-activity relationship (SAR) studies for nifursol analogues with reduced toxicity?
Answer:
- Molecular docking : Predict binding affinity to Histomonas meleagridis targets (e.g., nitroreductases).
- QSAR models : Optimize substituents on the salicylic hydrazide backbone to reduce mutagenic potential.
- Metabolite pathway prediction : Tools like Meteor (Lhasa Limited) simulate DNSH formation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
